molecular formula C8H16ClNO3 B1456749 Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl CAS No. 1398503-99-5

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl

Cat. No. B1456749
M. Wt: 209.67 g/mol
InChI Key: GIFPKAGNBJFMPP-UOERWJHTSA-N
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Description

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl is a chemical compound with the CAS Number: 1398503-99-5 and Linear Formula: C8H16ClNO3 .


Molecular Structure Analysis

The molecular structure of Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl is represented by the linear formula C8H16ClNO3 . For a detailed structural analysis, it’s recommended to refer to resources like NMR spectroscopy .

Scientific Research Applications

  • Corrosion Mitigation : Pyran derivatives, including ethyl 2-amino-4-(4-hydroxyphenyl)-6-(p-tolyl)-4H-pyran-3-carboxylate, have been studied for their role in corrosion mitigation of mild steel in acidic environments. These compounds exhibit significant inhibition efficiency, acting as mixed-type inhibitors and following Langmuir adsorption isotherm. The study involved experimental approaches like weight loss, electrochemical measurements, and computational quantum chemical studies to assess their effectiveness (Saranya et al., 2020) Paper Details.

  • Enzyme Inhibition for Cholesterogenesis : Research has been conducted on trans-6-[2-(substituted-1-naphthyl)ethyl(or ethenyl)]-3,4,5,6-tetrahydro-4-hydroxy-2H-pyran-2-ones, which have shown inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a key enzyme in cholesterogenesis. This study focused on synthesizing various derivatives and assessing their potency (Prugh et al., 1990) Paper Details.

  • Synthesis of Heterocyclic Compounds : Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been used in reactions with nucleophilic reagents to create a variety of heterocyclic compounds, such as pyrano[2,3-c]pyrazole and isoxazolo[3,4-b]pyridine derivatives. This research highlights the versatility of these compounds in synthesizing diverse molecular structures (Harb et al., 1989) Paper Details.

  • Catalysis in Organic Synthesis : Iron(III) 2-ethylhexanoate, as a novel Lewis acid catalyst, was used for the stereoselective Diels–Alder reaction of ethyl (E)-4-oxobutenoate with alkyl vinyl ethers. This reaction produced cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl esters, with high diastereoisomeric excesses, showcasing the application in organic synthesis (Gorman & Tomlinson, 1998) Paper Details.

  • Multicomponent Reactions (MCRs) for Fluorinated Compounds : Ethyl 2-hydroxy-7-methyl-5-oxo-4-aryl-2-(trifluoromethyl)-3,4-dihydro-2H,5H-pyrano[4,3-b]pyran-3-carboxylate derivatives were synthesized via a one-pot MCR. This methodology is important for synthesizing fluorinated fused heterocyclic compounds, demonstrating its utility in organic chemistry (Wang et al., 2012) Paper Details.

  • Synthesis of Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, as a 1,4-dipole synthon, was used in [4 + 2] annulation with N-tosylimines, leading to the formation of highly functionalized ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This study demonstrates the compound's application in creating novel molecular structures with complete regioselectivity (Zhu et al., 2003) Paper Details.

properties

IUPAC Name

ethyl (3R,4R)-4-aminooxane-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-12-8(10)6-5-11-4-3-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIFPKAGNBJFMPP-UOERWJHTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCC1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1COCC[C@H]1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl cis-4-aminotetrahydro-2H-pyran-3-carboxylate hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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